Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate
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Overview
Description
Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is a complex organic compound with the molecular formula C16H20N2O3S2 and a molecular weight of 352.477 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate involves multiple steps, typically starting with the preparation of the benzothieno[2,3-D]pyrimidine core. This core is then functionalized with various substituents to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1 it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate : Similar structure with an ethyl group instead of a methyl group .
- Isopropyl [(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate : Contains an allyl group instead of a methyl group .
Uniqueness
Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1
Properties
Molecular Formula |
C16H20N2O3S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C16H20N2O3S2/c1-9(2)21-12(19)8-22-16-17-14-13(15(20)18(16)3)10-6-4-5-7-11(10)23-14/h9H,4-8H2,1-3H3 |
InChI Key |
ODJSXSSYISCKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C |
Origin of Product |
United States |
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